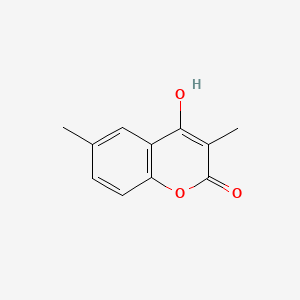
3,6-Dimethyl-4-hydroxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-4-hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as flavoring agents
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticoagulant, and anticancer activities.
Industry: Utilized in the development of fluorescent dyes and as a precursor for the synthesis of other valuable compounds .
Wirkmechanismus
Target of Action
3,6-Dimethyl-4-hydroxycoumarin, also known as 4-hydroxy-3,6-dimethylchromen-2-one, is a derivative of coumarin . The primary target of this compound is vitamin K 2,3-epoxide reductase in the liver microsomes . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the synthesis of several clotting factors.
Mode of Action
The compound interacts with its target by acting as an antagonist . This means it binds to the enzyme and inhibits its function.
Biochemical Pathways
The compound affects the vitamin K cycle, a biochemical pathway crucial for blood clotting . By inhibiting the function of vitamin K 2,3-epoxide reductase, the compound disrupts the cycle, leading to a decrease in the synthesis of clotting factors. This can have downstream effects such as anticoagulation .
Pharmacokinetics
Like other coumarin derivatives, it is likely to be well-absorbed in the gastrointestinal tract and metabolized in the liver . Its bioavailability may be influenced by factors such as the presence of food in the stomach and individual differences in metabolism.
Result of Action
The primary result of the compound’s action is anticoagulation . By inhibiting the synthesis of clotting factors, it can prevent the formation of blood clots. This makes it potentially useful in the treatment of conditions characterized by excessive or undesirable clotting .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds, such as metal ions, can also influence its action . It is also important to note that the compound’s action can be affected by the individual’s metabolic rate and the presence of other medications .
Biochemische Analyse
Biochemical Properties
4-Hydroxycoumarin possesses both electrophilic and nucleophilic properties . The most significant reactivity is the nucleophilicity of the carbon atom at position 3 . The oxygen atom of the hydroxyl group remains the main site for attack by acylating and alkylating agents .
Cellular Effects
4-Hydroxycoumarin has been shown to have effects on HepG2 cells, a type of hepatocellular carcinoma cell . It was found to decrease the proliferation and viability of HepG2 cells . Additionally, it increased the adhesion of these cells .
Molecular Mechanism
It is known that 4-Hydroxycoumarin derivatives can interact with various enzymes and proteins . For example, they have been employed as anticoagulants, antibacterials, antifungals, antivirals, antitumor agents, antiprotozoal agents, insecticides, antimycobacterials, antimutagenics, antioxidants, anti-inflammatory agents, HIV protease inhibitors, and tyrosine kinase inhibitors .
Temporal Effects in Laboratory Settings
It is known that 4-Hydroxycoumarin undergoes reactions with hydroxyl radicals in environmental conditions .
Metabolic Pathways
4-Hydroxycoumarin is involved in various metabolic pathways . It can undergo reactions such as hydroxylation, methylation, and glycosylation, which may lead to altered biological activities compared with the parent compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-4-hydroxycoumarin can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials are typically 3,6-dimethylphenol and ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the Pechmann condensation or other synthetic routes that offer higher yields and purity. These methods may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethyl-4-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydrocoumarins.
Substitution: Halogenated or nitrated derivatives of this compound.
Vergleich Mit ähnlichen Verbindungen
3,6-Dimethyl-4-hydroxycoumarin can be compared with other coumarin derivatives such as:
4-Hydroxycoumarin: Known for its anticoagulant properties and used in drugs like warfarin.
7-Hydroxycoumarin: Exhibits strong fluorescence and is used in various analytical applications.
6-Methylcoumarin: Used in perfumery and flavoring due to its pleasant aroma.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives .
Eigenschaften
IUPAC Name |
4-hydroxy-3,6-dimethylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)10(12)7(2)11(13)14-9/h3-5,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJOEAKMUSWNRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715865 |
Source


|
| Record name | 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118157-94-1 |
Source


|
| Record name | 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
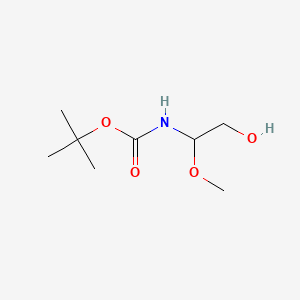
![6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B568620.png)
![4,8-Methanopyrrolo[3,4-d]azepine](/img/structure/B568621.png)
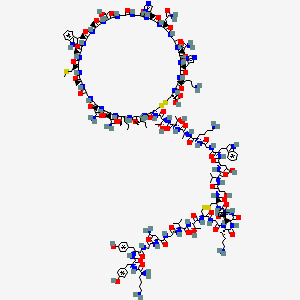
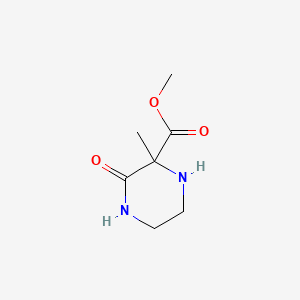

![(2S)-2-amino-N-[[(1R,2S,10R,13R,14S)-16,19-dihydroxy-7,14,18-trimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B568627.png)
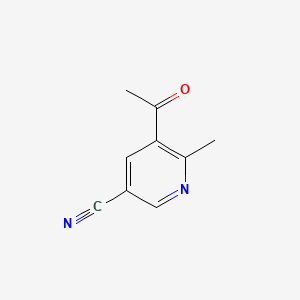
![Cyclobuta[b]isoxazolo[4,5-e]pyridine](/img/structure/B568639.png)
